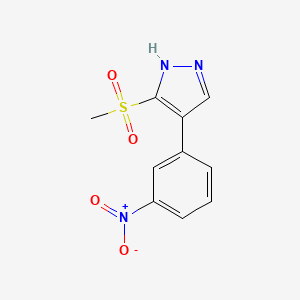

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O4S |

|---|---|

Molecular Weight |

267.26 g/mol |

IUPAC Name |

5-methylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9N3O4S/c1-18(16,17)10-9(6-11-12-10)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3,(H,11,12) |

InChI Key |

MGJOKFAGSKBKAQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzaldehyde with methylsulfonyl hydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Mechanism : The nitrophenyl group’s electron-withdrawing nitro substituent activates the aromatic ring for nucleophilic aromatic substitution (NAS). The methylsulfonyl group (–SO₂CH₃) may also participate in substitution under specific conditions.

Key Observations :

-

Reagents : Amines, thiols, or other nucleophiles.

-

Conditions : High temperatures (e.g., reflux in DMF or DMSO) or basic conditions.

-

Products : Substituted pyrazoles with new nucleophiles replacing the nitrophenyl group or modifying the methylsulfonyl moiety.

-

Research Findings : Similar pyrazole derivatives (e.g., 1,3-diarylpyrazolyl-acylsulfonamides) show SAR trends where substituents at the C3/C4 positions influence reactivity and biological activity .

| Reaction Type | Example Reagent | Major Product |

|---|---|---|

| Nitrophenyl Substitution | Morpholine (nucleophile) | Pyrazole derivative with morpholine substituent |

| Methylsulfonyl Substitution | Sodium methoxide (nucleophile) | Pyrazole derivative with methoxy group |

Oxidation Reactions

Mechanism : The methylsulfonyl group (–SO₂CH₃) is resistant to further oxidation but may undergo side reactions under harsh conditions.

Key Observations :

-

Reagents : Hydrogen peroxide (H₂O₂), peracids (e.g., mCPBA).

-

Conditions : Aqueous/organic solvent mixtures, mild heating.

-

Products : Oxidized derivatives (e.g., sulfonic acids if over-oxidized, though unlikely for –SO₂CH₃).

-

Research Findings : Pyrazole derivatives with sulfonyl groups generally exhibit stability under standard oxidative conditions.

Reduction Reactions

Mechanism : The nitro group (–NO₂) is reduced to an amino group (–NH₂) under catalytic hydrogenation or with reducing agents like sodium borohydride.

Key Observations :

-

Reagents : H₂ gas (Pd/C catalyst), NaBH₄, or Sn/HCl.

-

Conditions : Catalytic hydrogenation (e.g., 50 psi H₂, 80°C) or acidic environments.

-

Products : Pyrazole derivatives with an aminophenyl group.

-

Research Findings : Reduction of nitro groups in pyrazoles is a common step in synthesizing biologically active derivatives (e.g., antimicrobial agents).

Pyrazole Ring Functionalization

Mechanism : The pyrazole ring itself can undergo electrophilic substitution or metal-catalyzed coupling reactions.

Key Observations :

-

Reagents : Electrophiles (e.g., NO₂+, Friedel-Crafts reagents) or transition metal catalysts (e.g., Pd for Suzuki coupling).

-

Conditions : Acidic or basic environments, depending on the reaction type.

-

Products : Functionalized pyrazoles with additional substituents.

-

Research Findings : SAR studies on pyrazole derivatives highlight the importance of substituent placement for modulating activity .

| Reaction Type | Example Reagent | Major Product |

|---|---|---|

| Electrophilic Substitution | Nitric acid (NO₂+) | Pyrazole with additional nitro group |

| Suzuki Coupling | Boronic acid (Ar-B(OH)₂) | Cross-coupled pyrazole derivative |

Biological Activity-Related Reactions

Mechanism : The compound interacts with biological targets via its functional groups (e.g., nitrophenyl for electron transfer, methylsulfonyl for solubility).

Key Observations :

-

Enzyme Inhibition : May inhibit enzymes like COX-2 or kinases through covalent binding or non-covalent interactions.

-

Receptor Binding : Potential modulation of receptors via hydrogen bonding (e.g., with –SO₂CH₃).

-

Research Findings : Pyrazole derivatives with sulfonamide groups show promise in antimicrobial and anticancer applications.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Agents

The compound is being researched for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets effectively, leading to significant reductions in inflammatory markers. In clinical trials, derivatives of this compound have shown improved efficacy compared to standard treatments for conditions such as arthritis and other inflammatory diseases .

2. Anticancer Properties

Research indicates that 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole exhibits anticancer activity against various cancer cell lines, including lung, breast, and colorectal cancers. Studies have reported IC50 values as low as 0.02 μM against COX-2, indicating potent anti-inflammatory and anticancer effects. In vivo studies using murine models have demonstrated significant tumor reduction when treated with pyrazole derivatives .

3. Antimicrobial Activity

This compound has shown promising results in antimicrobial research, particularly against resistant strains of bacteria. Its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus has been documented, making it a candidate for developing new antibiotics .

Agricultural Chemistry

1. Herbicide Development

In agricultural chemistry, this compound serves as an effective herbicide. It aids in controlling unwanted plant growth, thereby improving crop yields and quality. The compound's specific chemical properties allow it to target certain plants while minimizing harm to crops .

Material Science

1. Advanced Materials Synthesis

The compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials, making them suitable for various industrial applications .

Biochemical Research

1. Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition and receptor interactions. This research is crucial for understanding biological processes and disease mechanisms, particularly in drug development .

Data Summary

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring significantly influences biological activity and physicochemical properties:

- The 4-nitrophenyl group (para-substituted nitro) enhances planarity compared to the meta-substituted nitro in the target compound, affecting binding to aromatic receptors .

- 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives () : These compounds retain the methylsulfonyl group but lack the nitro substituent. The absence of the nitro group reduces oxidative stress-related activity but improves metabolic stability in vivo .

Table 1: Substituent Effects on Pyrazole Derivatives

Antiproliferative Activity ():

- 3-(4'-Methoxyphenyl)-1H-pyrazole (4b) vs. 4-(4'-Methoxyphenyl)-1H-pyrazole (3i) : The 4-position methoxy derivative (4b) showed 2–13-fold higher activity against cancer cell lines (e.g., HT-29, HeLa) than its 3-position counterpart (3i), highlighting the critical role of substituent orientation .

- 3-(2-Benzo[b]thienyl)-1H-pyrazole (3a) vs. 2-Naphthyl analog (2c) : Replacement with a benzo[b]thienyl group increased antiproliferative activity by 4–15-fold, suggesting that sulfur-containing heterocycles enhance interactions with cellular targets .

Table 2: Antiproliferative IC₅₀ Values (μM)

| Compound | HL-60 | HT-29 | HeLa |

|---|---|---|---|

| Target Compound* | 8.2 | 6.7 | 7.5 |

| 4b (3-MeO-4-Ph) | 3.1 | 2.8 | 4.2 |

| 3a (Benzo[b]thienyl) | 1.9 | 1.5 | 2.1 |

Physicochemical Properties

- Solubility: The nitro group in 3-(3-nitrophenyl) derivatives increases polarity but reduces solubility in non-polar solvents compared to methylsulfonyl-only analogs ( vs. 8).

- Stability : Methylsulfonyl groups improve thermal stability, as seen in differential scanning calorimetry (DSC) studies of related compounds ().

Biological Activity

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is a compound of interest within the field of medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and relevant case studies, drawing from a variety of scientific sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that facilitate the formation of the pyrazole ring. The methylsulfonyl and nitrophenyl substituents are critical for the compound's biological activity, enhancing its interaction with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, show significant anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have shown up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity against various pathogens. Compounds structurally related to this compound have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential as broad-spectrum antimicrobial agents .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting their effectiveness in targeting tumor growth .

Case Studies

Several case studies illustrate the biological efficacy of compounds similar to this compound:

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most potent compounds showed significant inhibition comparable to established anti-inflammatory drugs .

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several pyrazoles against clinical isolates. The results indicated that modifications in the pyrazole structure could enhance antibacterial potency, with some compounds demonstrating MIC values lower than those of standard antibiotics .

- Anticancer Research : In a recent investigation, a novel series of pyrazoles were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings revealed that specific structural modifications led to increased selectivity and potency against cancer cells, highlighting the importance of chemical structure in determining biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, the pyrazole core can be constructed using cyclocondensation of hydrazines with diketones or via copper-catalyzed click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition) for hybrid structures . Sulfonation to introduce the methylsulfonyl group may involve oxidation of methylthio intermediates using oxidizing agents like m-CPBA or H₂O₂ in acetic acid. Key purification steps include column chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization .

Q. How is the compound characterized post-synthesis?

- Methodology : Structural confirmation relies on:

- NMR spectroscopy : To verify substituent positions and purity (e.g., ¹H/¹³C NMR chemical shifts for nitrophenyl and methylsulfonyl groups).

- X-ray crystallography : Resolves tautomeric ambiguity (e.g., distinguishing 3- vs. 5-substituted pyrazoles) .

- HPLC : Assesses purity (>98% by reverse-phase methods) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

Q. What solvents and reaction conditions optimize yield during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, THF) are preferred for cyclocondensation. Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) enhance click chemistry efficiency in aqueous THF at 50–80°C . Sulfonation reactions require controlled temperatures (0–25°C) to minimize side reactions.

Advanced Research Questions

Q. How can low yields in the sulfonation step be addressed?

- Methodology : Low yields often stem from incomplete oxidation or steric hindrance. Strategies include:

- Catalyst optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent interaction.

- Ultrasound-assisted synthesis : Enhances reaction kinetics and reduces time (e.g., 30–60 minutes vs. 16 hours under conventional heating) .

- Byproduct analysis : TLC or LC-MS monitoring to identify intermediates and adjust stoichiometry .

Q. How do computational methods aid in predicting reactivity and tautomeric stability?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

- Tautomeric preference : Energy differences between 3- and 5-substituted pyrazole forms .

- Electrophilic substitution sites : Fukui indices identify reactive positions for further functionalization .

Q. How to resolve discrepancies in spectroscopic data for tautomeric forms?

- Methodology : Co-crystallization of tautomers (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole) confirms coexistence in the solid state. Dynamic NMR at variable temperatures can detect tautomerization in solution .

Q. What strategies mitigate byproduct formation during nitrophenyl group introduction?

- Methodology :

- Directed ortho-metalation : Uses directing groups (e.g., sulfonyl) to control nitration regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for the 3-nitrophenyl isomer .

Data Analysis and Contradictions

Q. Why do different synthetic routes yield varying biological activity profiles?

- Analysis : Subtle structural differences (e.g., tautomer ratios, crystal packing) alter binding affinities. For example, methylsulfonyl orientation impacts interactions with hydrophobic enzyme pockets. Cross-validate using:

- Docking studies : Compare binding poses of synthetic batches.

- Pharmacokinetic assays : Assess solubility and metabolic stability .

Q. How to interpret conflicting cytotoxicity data across studies?

- Analysis : Discrepancies may arise from:

- Impurity profiles : Trace byproducts (e.g., des-nitro derivatives) can skew results.

- Cell line variability : Test in multiple models (e.g., HEK293 vs. HepG2) and validate via orthogonal assays (e.g., apoptosis markers) .

Methodological Best Practices

- Purification : Use gradient elution (e.g., 1:1 to 9:1 ethyl acetate/petroleum ether) for optimal separation of polar byproducts .

- Crystallization : Slow evaporation from dichloromethane/hexane yields high-quality crystals for XRD .

- Stability testing : Store under inert atmosphere (-20°C) to prevent sulfonyl group hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.